(1013C)decanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoic acid can be synthesized through the oxidation of the corresponding aldehyde, decanal. Decanal can be obtained by the hydroformylation of 1-nonene . Another method involves the biotransformation of fatty acid methyl esters to dicarboxylic acids, although the presence of decanoic acid can inhibit this process .
Industrial Production Methods
Industrially, decanoic acid is primarily produced through the oxidation of decanal. It is also a minor component of coconut oil and palm kernel oil . The industrial production process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to produce decanol, an alcohol used in various industrial applications.
Substitution: Decanoic acid can participate in substitution reactions to form esters, which are used in perfumes and as food additives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products
Sebacic acid: Produced through oxidation.
Decanol: Produced through reduction.
Esters: Produced through esterification, used in perfumes and food additives.
Scientific Research Applications
Decanoic acid has a wide range of scientific research applications:
Mechanism of Action
Decanoic acid exerts its effects through several mechanisms:
Mitochondrial Function: It enhances mitochondrial function and energy metabolism by increasing the activity of mitochondrial respiratory chain complexes.
Sirtuins Activation: It elevates the activity of sirtuins, a group of NAD-dependent enzymes that regulate energy metabolism.
Molecular Targets: Targets include furin, octanoyltransferase, and 3-oxoacyl-[acyl-carrier-protein] synthase 1.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid (C8): Another medium-chain fatty acid with similar properties but shorter carbon chain.
Lauric acid (C12): A longer-chain fatty acid with different physical and chemical properties.
Hexanoic acid (C6): A shorter-chain fatty acid with distinct applications and properties.
Uniqueness
Decanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in various industrial and research applications, including its role in the ketogenic diet and its potential therapeutic effects on neurological disorders .
Properties
IUPAC Name |
(1013C)decanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745810 | |
Record name | (10-~13~C)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-32-4 | |
Record name | Decanoic-10-13C acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287111-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (10-~13~C)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287111-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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